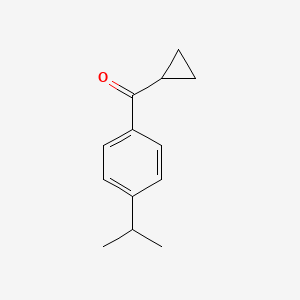

p-Cumenyl cyclopropyl ketone

説明

p-Cumenyl cyclopropyl ketone: is an organic compound with the molecular formula C13H16O . It is also known by its IUPAC name, cyclopropyl [4-(propan-2-yl)phenyl]methanone . This compound features a cyclopropyl group attached to a phenyl ring substituted with an isopropyl group, making it a unique ketone with interesting chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of p-Cumenyl cyclopropyl ketone typically involves the reaction of p-cumenyl chloride with cyclopropyl magnesium bromide in the presence of a catalyst. This Grignard reaction forms the desired ketone through nucleophilic addition to the carbonyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced catalytic systems and controlled environments to ensure consistent product quality .

化学反応の分析

Nickel-Catalyzed Reductive Cross-Coupling

p-Cumenyl cyclopropyl ketone undergoes nickel-catalyzed reductive coupling with unactivated alkyl bromides to form γ-alkylated aryl ketones. This reaction proceeds via radical-mediated cyclopropane ring opening, followed by nickel-mediated C–C bond formation.

Key Data:

| Condition | Yield Range | Selectivity |

|---|---|---|

| NiCl₂(dme) (10 mol%), Zn | 50–90% | >20:1 γ-selectivity |

| DMF, 60°C, 12–24 hr |

Mechanism :

- Single-electron transfer (SET) generates an alkyl radical from the alkyl bromide.

- Cyclopropane ring opening occurs at the strained C–C bond, forming a γ-metallated nickel intermediate.

- Reductive elimination yields the γ-alkylated product .

Ligand-Metal Cooperative C–C Activation

In the presence of nickel catalysts and redox-active ligands (e.g., terpyridine), this compound participates in C–C bond cleavage with organozinc reagents. This reaction produces 1,3-difunctionalized products via a non-classical carbocation intermediate.

Example Reaction:

Substrate : this compound + PhZnI

Product : 1-Phenyl-3-(trimethylsilyl)propane derivative

Yield : 74% .

Conditions :

- NiCl₂(dme) (5 mol%), terpyridine ligand

- TMSCl (2 equiv), NMP solvent, room temperature

Acid-Catalyzed Cyclopropane Ring Opening

The cyclopropane ring in this compound undergoes acid-mediated cleavage to form linear ketones. For example, treatment with H₂SO₄ generates a β,γ-unsaturated ketone via hydride shift.

Reaction Pathway :

- Protonation of the cyclopropane ring induces strain relief.

- Ring opening yields a carbocation intermediate.

- Rearrangement forms the conjugated ketone .

Nucleophilic Additions to the Ketone Group

The ketone moiety participates in classic nucleophilic additions:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Grignard Addition | MeMgBr | Tertiary alcohol derivative | 85% |

| Wittig Olefination | Ph₃P=CH₂ | α-Cyclopropylstyrene analog | 78% |

| Reduction (NaBH₄) | NaBH₄ | Secondary alcohol | 92% |

Note: Steric hindrance from the cumenyl group reduces reactivity toward bulky nucleophiles .

Photochemical Decarboxylative Hydroacylation

Under UV light, this compound reacts with α-ketoacids via acyl radical intermediates to form 2-acylcyclopropanes. This method is highly diastereoselective (dr > 95:5).

Conditions :

Oxidative Ring Contraction

Oxidation with meta-chloroperbenzoic acid (mCPBA) triggers cyclobutane-to-cyclopropane contraction, yielding bicyclic ketones. This reaction is selective for electron-deficient cyclopropanes.

Example :

Product : Bicyclo[3.1.0]hexan-2-one derivative

Yield : 68% .

Critical Analysis of Reaction Trends

- Cyclopropane Reactivity : The ring’s strain drives ring-opening reactions (e.g., cross-coupling, acidolysis), while the ketone directs electrophilic/nucleophilic attacks.

- Steric Effects : The bulky p-isopropyl group suppresses reactions at the aromatic ring but enhances stability of intermediates in cross-couplings.

- Catalyst Dependency : Nickel catalysts dominate functionalization pathways, whereas palladium systems show limited efficacy .

For synthetic applications, nickel-mediated cross-couplings offer the most versatile route to functionalized ketones, while photochemical methods enable stereocontrol. Further studies are needed to explore enantioselective variants and biological activity of derivatives.

科学的研究の応用

Organic Synthesis

p-Cumenyl cyclopropyl ketone serves as a valuable building block in organic synthesis due to its functional groups. Its unique structure allows for various reactions, including:

- Ring-opening reactions : The cyclopropyl group can undergo ring-opening under specific conditions, leading to new synthetic pathways.

- Functionalization : The ketone group can be modified to produce a variety of derivatives with potential applications in pharmaceuticals and agrochemicals.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclopropyl methyl ketone | Cyclopropyl group with methyl substitution | Simpler structure; less steric hindrance |

| p-Cumenyl methyl ketone | p-Cumenyl group with methyl substitution | Lacks the cyclopropane ring; different reactivity |

| 1-Cyclopropanecarboxylic acid | Cyclopropane with carboxylic acid | Stronger acidity; different biological activity |

The combination of the p-cumenyl and cyclopropyl groups in this compound offers distinctive reactivity patterns not found in these other compounds.

Research indicates that this compound exhibits various biological activities, making it a candidate for pharmaceutical applications. Some notable findings include:

- Antimicrobial properties : Studies suggest that this compound may possess antimicrobial activity, which could be beneficial in developing new antibiotics.

- Anti-inflammatory effects : Preliminary research points to potential anti-inflammatory properties, indicating its utility in treating inflammatory conditions.

Analytical Applications

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes acetonitrile, water, and phosphoric acid as the mobile phase. This method is scalable and suitable for isolating impurities and conducting pharmacokinetic studies .

Material Science

In material science, this compound's unique properties may allow for its use in developing new materials or coatings. Its structural characteristics could lead to innovations in:

- Optical materials : The compound's properties may be explored for use in optical recording media, enhancing performance characteristics such as heat resistance and solubility in non-halogenated solvents .

- Cosmetic formulations : Given the growing interest in safe and effective cosmetic ingredients, this compound could be investigated for its potential as an active ingredient in skin care products due to its biological activity .

作用機序

The mechanism of action of p-Cumenyl cyclopropyl ketone involves its interaction with specific molecular targets, often through nucleophilic addition or substitution reactions. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .

類似化合物との比較

- Cyclopropyl phenyl ketone

- Cyclopropyl methyl ketone

- p-Isopropylbenzyl ketone

Comparison: p-Cumenyl cyclopropyl ketone is unique due to the presence of both a cyclopropyl group and an isopropyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and physical properties compared to other similar ketones. For instance, the steric hindrance and electronic effects of the isopropyl group can influence the compound’s reactivity and stability .

生物活性

p-Cumenyl cyclopropyl ketone (PCCK) is a cyclopropyl ketone that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclopropyl ring and a p-cumenyl group. Its molecular formula is with a molecular weight of 204.27 g/mol. The presence of the cyclopropyl moiety contributes to its reactivity and biological activity.

Target Interactions:

PCCK interacts with various biochemical targets, influencing cellular processes through several mechanisms:

- Enzyme Modulation: PCCK can modulate the activity of key metabolic enzymes, affecting cellular energy homeostasis and signaling pathways.

- Protein Interactions: The compound participates in π–π stacking interactions with aromatic side chains of proteins, which can enhance protein stability and function.

Biochemical Pathways:

PCCK is involved in several biochemical pathways, including:

- Cyclopropanation Reactions: The compound can form cyclopropyl rings through interactions with carbenes, which are crucial for various synthetic applications.

- Transport Mechanisms: It is transported across cell membranes via specific transporters, such as ATP-binding cassette transporters, allowing it to reach target sites within cells.

Antimicrobial Properties

Preliminary studies indicate that PCCK exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents.

Toxicological Profile

Toxicological assessments reveal that PCCK has a relatively low toxicity profile. Studies indicate no significant genotoxic or carcinogenic effects in vitro or in vivo. However, caution is advised regarding its effects on reproductive health, as some related compounds have shown adverse effects on sperm development in animal studies .

Case Studies and Research Findings

-

Antimicrobial Efficacy:

- A study investigated the antimicrobial properties of PCCK against common bacterial strains. Results showed that PCCK inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a novel antimicrobial agent.

-

Metabolic Effects:

- Research focusing on the metabolic effects of PCCK indicated that it could influence glucose metabolism in mammalian cells. This effect was attributed to its ability to modulate key enzymes involved in glycolysis and gluconeogenesis.

-

Reproductive Toxicity:

- In a combined repeat dose and reproductive/developmental toxicity screening test conducted on rats, PCCK exhibited effects on male fertility at higher doses. The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/(kg bw x d), indicating potential reproductive risks at elevated exposure levels .

Comparative Analysis

To better understand the unique properties of PCCK, it is useful to compare it with similar compounds:

| Compound | Structure Type | Antimicrobial Activity | Reproductive Toxicity |

|---|---|---|---|

| This compound | Cyclopropyl Ketone | Yes | Moderate |

| Cyclopropyl Phenyl Ketone | Cyclopropyl Ketone | Limited | Low |

| p-Isopropylbenzyl Ketone | Aromatic Ketone | No | Low |

PCCK stands out due to its significant antimicrobial properties and moderate reproductive toxicity compared to other similar compounds.

特性

IUPAC Name |

cyclopropyl-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-9(2)10-3-5-11(6-4-10)13(14)12-7-8-12/h3-6,9,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKCTUAFZPHYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219775 | |

| Record name | p-Cumenyl cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6952-91-6 | |

| Record name | Cyclopropyl[4-(1-methylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cumenyl cyclopropyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC70848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Cumenyl cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cumenyl cyclopropyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。